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Compound of Interest

Compound Name:
2,3-dihydro-5-benzofuranacetic

acid

Cat. No.: B195077 Get Quote

For researchers, scientists, and drug development professionals, the synthesis of 2,3-dihydro-
5-benzofuranacetic acid and its derivatives is a critical process in the discovery of novel

therapeutic agents. This document provides detailed protocols and comparative data for two

distinct synthetic pathways to obtain the target compound, a key intermediate in the

preparation of various pharmaceuticals.

Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of

biologically active compounds and natural products. Derivatives of 2,3-dihydro-5-
benzofuranacetic acid, in particular, serve as crucial building blocks in medicinal chemistry.

The synthesis of these compounds can be approached through various strategies, including

multi-step sequences involving classic named reactions. This document outlines two verified

methods: a hydrolysis approach from a thioacetic acid morpholide precursor and a route

involving a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.

Comparative Synthesis Data
The following table summarizes the quantitative data for the two primary synthetic routes to

2,3-dihydro-5-benzofuranacetic acid, providing a clear comparison of the reaction conditions

and components.
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Parameter Method 1: Hydrolysis
Method 2: Friedel-Crafts &
Reduction

Starting Material
2,3-dihydrobenzofuran-5-

ylthioacetic acid morpholide
2,3-dihydrobenzofuran

Key Reagents
Acetic acid, Sulfuric acid,

Water, Sodium bicarbonate

Aluminum trichloride, Oxalyl

chloride monoethyl ester,

Hydrazine hydrate, Sodium

hydroxide

Solvent(s) Ethyl acetate, Acetone/Hexane Dichloromethane

Reaction Time 3 hours (reflux)

Step 1: Overnight; Step 2:

Overnight; Step 3: Not

specified

Temperature Reflux

Step 1: 0°C to room temp;

Step 2: Room temp; Step 3:

90-100°C

Yield Not specified Not specified

Purification Extraction, Recrystallization
Column chromatography,

Acidification

Final Product M.P. 96-98°C[1] Not specified

Experimental Protocols
Method 1: Hydrolysis of 2,3-dihydrobenzofuran-5-
ylthioacetic acid morpholide
This protocol details the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid via the hydrolysis of

a thioacetic acid morpholide derivative.[1]

Materials:

2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g)

Acetic acid (20 ml)
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Concentrated sulfuric acid (3.0 ml)

Water (4.5 ml)

Ethyl acetate

Saturated sodium bicarbonate solution

Sodium sulfate

Acetone

Hexane

Procedure:

In a round-bottom flask, combine 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0

g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).

Heat the mixture at reflux for 3 hours.

After 3 hours, cool the reaction mixture to room temperature and pour it into water.

Extract the product with ethyl acetate. Combine the organic extracts and wash them five

times with water.

Extract the organic solution with a saturated aqueous sodium bicarbonate solution.

Acidify the aqueous solution and then extract the product with ethyl acetate.

Dry the combined ethyl acetate extracts over sodium sulfate and evaporate the solvent to

obtain a residue.

Recrystallize the residue from an acetone/hexane mixture to yield pure 2,3-

dihydrobenzofuran-5-ylacetic acid. The melting point of the product is 96-98°C.[1]

Method 2: Friedel-Crafts Acylation and Wolff-Kishner-
Huang Minlon Reduction
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This method provides an alternative route starting from 2,3-dihydrobenzofuran.[2]

Step 1: Friedel-Crafts Acylation

In a reaction vessel, suspend aluminum trichloride (56g, 0.42 mol) in dichloromethane

(280g).

Cool the mixture to 0°C.

Slowly add oxalyl chloride monoethyl ester (45g, 0.33 mol) dropwise, maintaining the

temperature below 10°C.

Stir the reaction mixture at this temperature for 1 hour after the addition is complete.

Add 2,3-dihydrobenzofuran (36g, 0.30 mol) dropwise, again keeping the temperature below

10°C.

Allow the reaction to proceed at room temperature overnight.

Step 2: Hydrolysis

To the product from Step 1 (0.30 mol), add water (75g) and sodium hydroxide (13.2g, 0.33

mol).

Stir the mixture at room temperature overnight to yield the α-keto acid sodium salt.

Step 3: Wolff-Kishner-Huang Minlon Reduction

To the α-keto acid sodium salt solution, add hydrazine hydrate and additional sodium

hydroxide.

Heat the mixture to 90-100°C.[2]

After the reaction is complete, cool the mixture to below 5°C and adjust the pH to 2-3 with

hydrochloric acid to precipitate the final product, 2,3-dihydro-5-benzofuranacetic acid.

Synthetic Pathway Visualizations
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The following diagrams illustrate the logical flow of the two synthetic procedures described.
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& Extraction
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Click to download full resolution via product page

Caption: Workflow for the hydrolysis synthesis of 2,3-dihydro-5-benzofuranacetic acid.
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Step 1: Friedel-Crafts Acylation

Step 2: Hydrolysis

Step 3: Wolff-Kishner-Huang Minlon Reduction
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Caption: Multi-step synthesis via Friedel-Crafts and Wolff-Kishner-Huang Minlon reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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